molecular formula C4H8N2O4 B13999736 2,2-Dinitrobutane CAS No. 5437-66-1

2,2-Dinitrobutane

Cat. No.: B13999736
CAS No.: 5437-66-1
M. Wt: 148.12 g/mol
InChI Key: AAMYJZIYVKBOLY-UHFFFAOYSA-N
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Description

2,2-Dinitrobutane is an organic compound with the molecular formula C4H8N2O4. It is a nitroalkane, characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butane chain. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dinitrobutane typically involves the nitration of butane derivatives. One common method includes the reaction of 2-nitropropane with carbon tetrachloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of intermediate nitro compounds, which are further nitrated to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maintain a high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dinitrobutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones.

    Reduction: Reduction of this compound typically yields amines or hydroxylamines.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro alcohols and nitro ketones.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted nitro compounds depending on the nucleophile used.

Scientific Research Applications

2,2-Dinitrobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The pathways involved include nitro group reduction and subsequent formation of reactive nitrogen species .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with additional methyl groups.

    2,4-Dinitrophenol: Contains nitro groups on a phenol ring, used in different applications.

    2-Nitropropane: A simpler nitroalkane with one nitro group.

Uniqueness

2,2-Dinitrobutane is unique due to its specific arrangement of nitro groups on the butane chain, which imparts distinct chemical reactivity and properties compared to other nitroalkanes. Its applications in explosives and as a chemical precursor highlight its importance in both research and industry .

Properties

CAS No.

5437-66-1

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2,2-dinitrobutane

InChI

InChI=1S/C4H8N2O4/c1-3-4(2,5(7)8)6(9)10/h3H2,1-2H3

InChI Key

AAMYJZIYVKBOLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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